molecular formula C18H15NO6S B2940665 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid CAS No. 1100698-39-2

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

Cat. No. B2940665
CAS RN: 1100698-39-2
M. Wt: 373.38
InChI Key: IPETWCDAVZXYBU-UHFFFAOYSA-N
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Description

“2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” is a chemical compound. It is related to 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide was achieved by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the linear formula of 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid is C14H8O5S . The molecular weight of “2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” is 373.38.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, the functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . The use of groups that can direct the reaction to occur at a specific C-H bond has been demonstrated .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the molecular weight of 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid is 288.28 . The molecular weight of “2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” is 373.38.

Scientific Research Applications

Synthesis of Target Amide Compounds

The compound “2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” can be synthesized using the acid chloride method. This method has been reported to be effective for producing amide compounds, which are characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, GC-MS .

Antimicrobial Activity

Derivatives of this compound have been synthesized through interaction with α-, β-, and ω-amino acids and have demonstrated antibacterial activity against Mycobacterium luteum . This suggests potential applications in developing new antimicrobial agents.

Synthesis of Thioacetamide Derivatives

New derivatives of the compound have been synthesized by incorporating thioacetamide groups. These derivatives have been studied for their antioxidant and antiplatelet activities , indicating potential use in medical research related to oxidative stress and blood clotting disorders.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, the importance of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Safety and Hazards

The safety and hazards of similar compounds have been noted. For instance, 9,10-Dihydroanthracene may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation .

Future Directions

The future directions of research involving similar compounds are promising. For instance, the functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy . This could be an environmentally benign approach and thus a green science .

properties

IUPAC Name

2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S/c1-2-15(18(22)23)19-26(24,25)10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9,15,19H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPETWCDAVZXYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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